molecular formula C10H8O4 B8261013 1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester CAS No. 7337-79-3

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester

Cat. No.: B8261013
CAS No.: 7337-79-3
M. Wt: 192.17 g/mol
InChI Key: MMINFSMURORWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester (CAS RN: 2144-69-6) is a diester formed by the condensation of 1,4-benzenedicarboxylic acid (terephthalic acid) with ethylene glycol (1,2-ethanediol). Its systematic IUPAC name is 1,2-bis[p-(2-hydroxyethoxycarbonyl)benzoyloxy]ethane . This compound serves as a critical monomer in synthesizing polyethylene terephthalate (PET), a high-performance polymer with widespread industrial applications, including textiles, packaging, and plastics . The ester’s structure features two terephthalate moieties linked via ethylene glycol, enabling linear polymerization through esterification .

Properties

IUPAC Name

3,6-dioxabicyclo[6.2.2]dodeca-1(10),8,11-triene-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9-7-1-2-8(4-3-7)10(12)14-6-5-13-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMINFSMURORWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567758
Record name 3,6-Dioxabicyclo[6.2.2]dodeca-8,10,11-triene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7337-79-3
Record name Ethylene terephthalate, cyclic-(1:1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007337793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dioxabicyclo[6.2.2]dodeca-8,10,11-triene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLENE TEREPHTHALATE, CYCLIC-(1:1)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7T7WGS3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Catalysts and Reaction Mechanisms

The acid-catalyzed dehydration-condensation of terephthalic acid and ethylene glycol is the most established method for BHET synthesis. Sulfuric acid remains the predominant catalyst due to its high protonating capacity, which accelerates the nucleophilic attack of ethylene glycol on the carboxylic acid group. Alternative catalysts, such as p-toluenesulfonic acid and phosphoric acid, are occasionally employed but offer no significant advantages in reaction rate or yield. The reaction proceeds via a two-step mechanism: (1) protonation of the carboxylic acid to form an acylium ion, and (2) nucleophilic substitution by ethylene glycol, culminating in water elimination and ester bond formation.

Solvent Systems and Reaction Conditions

Nonpolar solvents like toluene and xylene are preferred for their ability to azeotrope with water, facilitating continuous dehydration during reflux. A solvent-free approach is also viable but requires meticulous temperature control to prevent side reactions, such as oligomerization. Optimal reaction temperatures range from 30°C to 150°C, with higher temperatures (120–150°C) favoring faster kinetics but increasing the risk of ethylene glycol decomposition. Reaction durations vary from 3 to 50 hours, depending on the catalyst concentration and stoichiometric ratio of reactants.

Stoichiometric Ratios and By-Product Management

A molar ratio of 1:2.5–3.5 (terephthalic acid to ethylene glycol) ensures high conversion rates (>90%) while minimizing monoester (MHET) by-products. Excess ethylene glycol acts as both a reactant and a solvent, though it necessitates post-reaction purification. Polymerization inhibitors, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are added at 0.005–1.0 wt% to suppress diethylene glycol formation.

Purification and Neutralization

Post-reaction mixtures contain residual acid catalysts, which are neutralized using weak bases like sodium bicarbonate or sodium carbonate. This step forms insoluble salts that are filtered out, avoiding the need for water-intensive extraction. Subsequent vacuum distillation removes unreacted ethylene glycol and solvents, yielding BHET with >98% purity.

Ethylene Oxide Reaction Method

Reactant Composition and Solvent Optimization

An alternative industrial method involves reacting terephthalic acid with ethylene oxide in a solvent mixture of water and glycols (e.g., ethylene glycol or diethylene glycol). The solvent system (water-to-glycol weight ratio: 0.2:1–5:1) enhances reactant solubility and moderates exothermicity, enabling safer operation at temperatures ≤150°C. Sodium carbonate is often added as a catalyst, achieving terephthalic acid conversions exceeding 90% with MHET by-products below 7 mol%.

Pressure and Temperature Controls

Reactions are conducted under moderate pressure (≤7.0 kgf/cm²) to maintain ethylene oxide in the liquid phase, ensuring uniform mixing. Gradual ethylene oxide addition (1–5 mL/min) prevents localized overheating, which can trigger epoxide ring-opening side reactions.

Comparative Analysis of Preparation Methods

Parameter Acid-Catalyzed Method Ethylene Oxide Method
Catalyst Sulfuric acidSodium carbonate
Solvent Toluene/xylene or solvent-freeWater-glycol mixture
Temperature Range 30–150°C≤150°C
Reaction Time 3–50 hours15–60 minutes
Terephthalic Acid Conversion >90%>90%
By-Products MHET (<7 mol%)MHET (<7 mol%)
Purification Complexity Moderate (neutralization, distillation)Low (vacuum distillation only)

The acid-catalyzed method offers flexibility in solvent choice but generates acidic waste requiring neutralization. In contrast, the ethylene oxide route minimizes solvent waste and integrates seamlessly into PET production lines, though it demands precise pressure controls.

Industrial and Environmental Considerations

Scalability and Energy Efficiency

Large-scale BHET production favors the ethylene oxide method due to shorter reaction times and reduced energy consumption. However, the acid-catalyzed process remains prevalent in facilities with existing infrastructure for acid recovery.

Waste Management and Sustainability

Neutralization salts from the acid-catalyzed method pose disposal challenges, whereas the ethylene oxide method’s solvent reuse aligns with circular economy principles . Emerging research focuses on enzyme-catalyzed esterification to eliminate hazardous reagents entirely.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Model Compound: BHET serves as a model compound for studying polymerization and degradation processes. Its behavior under various conditions helps understand the stability and lifecycle of polyesters.
    • Reactivity Studies: It can undergo hydrolysis, transesterification, and oxidation reactions, making it valuable for exploring chemical reactivity in polymers.
  • Biology:
    • Biocompatibility: Research has investigated BHET's biocompatibility for potential use in medical devices and tissue engineering applications. Its properties are crucial for developing materials that interact safely with biological systems.
  • Medicine:
    • Drug Delivery Systems: BHET is explored for its ability to form biodegradable materials suitable for drug delivery systems. Its structure allows for controlled release of therapeutic agents.
  • Materials Science:
    • Production of PET: BHET is a precursor to polyethylene terephthalate, widely used in manufacturing plastic bottles, fibers, and films due to its excellent mechanical properties and chemical resistance.

Case Study 1: Biocompatibility Assessment

A study evaluated the biocompatibility of BHET in tissue engineering applications. The results indicated that BHET-based scaffolds supported cell adhesion and proliferation without significant cytotoxicity, suggesting its potential for medical implants.

Case Study 2: Polymer Degradation Research

Research focused on the degradation pathways of BHET under various environmental conditions revealed that hydrolysis leads to the formation of terephthalic acid and ethylene glycol. This understanding is crucial for assessing the environmental impact of PET products.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryModel compound for polymer studiesAids in understanding polymer stability and degradation mechanisms
BiologyMedical device materialsDemonstrated good cell compatibility in vitro
MedicineDrug delivery systemsShows potential for controlled release formulations
Materials ScienceProduction of PETEssential in the manufacture of durable plastic products

Mechanism of Action

The mechanism by which 1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester exerts its effects is primarily through its physical and chemical properties. The polymer’s high molecular weight and crystalline structure contribute to its strength and durability. The ester bonds in the polymer chain provide flexibility and resistance to chemical degradation. The molecular targets and pathways involved in its interactions with other substances depend on the specific application and conditions .

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,4- and 1,2-Benzenedicarboxylic Acid Esters

Compound Name CAS RN Substituents Isomer (1,2- or 1,4-) Key Structural Differences
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester 2144-69-6 Ethylene glycol ester 1,4- Two terephthalate units linked via ethylene glycol
1,4-Benzenedicarboxylic acid, monomethyl ester 1137-99-1 Methyl ester + free carboxylic acid 1,4- Monofunctional ester; retains one acidic proton for further reactions
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester N/A 2-ethylhexyl ester 1,4- Bulky alkyl chains enhance hydrophobicity and plasticizing properties
1,2-Benzenedicarboxylic acid, diethyl ester (diethyl phthalate) 84-66-2 Ethyl ester 1,2- Ortho-substitution reduces symmetry and thermal stability compared to terephthalates
1,2-Benzenedicarboxylic acid, dibutyl ester 84-74-2 Butyl ester 1,2- Longer alkyl chains increase flexibility and lower glass transition temperatures

Key Observations :

  • Isomerism : 1,4-Benzenedicarboxylic acid esters (terephthalates) exhibit para-substitution, leading to linear polymer chains (e.g., PET), while 1,2-isomers (phthalates) form ortho-substituted structures with lower symmetry and stability .
  • Substituent Effects : Bulky alkyl groups (e.g., 2-ethylhexyl) in esters like bis(2-ethylhexyl) terephthalate enhance plasticizing properties but reduce crystallinity . Ethylene glycol esters, by contrast, prioritize polymerization capability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Polymerization Capability Thermal Stability
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester >250 (decomposes) Insoluble in water High (forms PET) Excellent
1,4-Benzenedicarboxylic acid, monomethyl ester ~200 Soluble in polar solvents Low (monofunctional) Moderate
1,2-Benzenedicarboxylic acid, diethyl ester -40 Miscible with oils None Poor
1,2-Benzenedicarboxylic acid, dibutyl ester -35 Hydrophobic None Moderate

Key Findings :

  • Polymerization: Ethylene glycol-based terephthalates (e.g., the target compound) exhibit superior polymerization due to bifunctionality, forming high-molecular-weight PET . Monomethyl esters lack this capability .
  • Thermal Stability : Terephthalates (1,4-isomers) demonstrate higher thermal stability than phthalates (1,2-isomers), which decompose at lower temperatures .

Table 3: Application Comparison

Compound Name Primary Applications Industrial Role
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester PET production (fibers, bottles) Polymer monomer
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester Plasticizers, lubricants Additive for flexibility
1,2-Benzenedicarboxylic acid, diethyl ester Cosmetics, coatings Solvent/plasticizer
1,4-Benzenedicarboxylic acid, monomethyl ester Intermediate in organic synthesis Chemical precursor

Key Insights :

  • PET Monomer: The target compound’s rigidity and linearity make it ideal for high-strength polymers .
  • Phthalates vs. Terephthalates : Phthalates (1,2-isomers) dominate as plasticizers but face regulatory restrictions due to toxicity concerns, whereas terephthalates are preferred in food-grade packaging .

Environmental and Regulatory Considerations

  • Terephthalates : PET is chemically inert and recyclable, but microplastic pollution remains a concern .
  • Bis(2-ethylhexyl) Terephthalate : Emerging as a safer alternative to ortho-phthalates in plastics .

Research and Development

  • Anticancer Potential: Derivatives like 1,2-benzenedicarboxylic acid dibutyl ester show antitumor activity in vitro, but terephthalates are less studied in this context .

Biological Activity

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester, commonly known as diethyl phthalate (DEP), is a widely used chemical compound in various industrial applications. Its biological activity has garnered attention in recent years, particularly regarding its potential health effects and environmental impact. This article provides a comprehensive overview of the biological activity of DEP, including its mechanisms of action, toxicological data, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H14O4
CAS Number: 84-66-2

DEP is an ester derived from phthalic acid and ethanol. Its structure consists of two carboxylate groups attached to a benzene ring with ethyl groups as substituents. This configuration contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

DEP exhibits various biological activities that can influence human health and the environment:

  • Endocrine Disruption: DEP is known to interact with hormone receptors, potentially leading to endocrine disruption. Studies have shown that it can bind to estrogen and androgen receptors, which may affect reproductive health and development .
  • Cytotoxicity: Research indicates that DEP can induce cytotoxic effects in various cell lines. It has been shown to trigger oxidative stress and apoptosis in human cell cultures .
  • Neurotoxicity: Some studies suggest that DEP may have neurotoxic effects, impacting neuronal cell viability and function .

Toxicological Data

The toxicological profile of DEP has been extensively studied, particularly concerning its effects on aquatic organisms and mammals:

Organism Endpoint Value Reference
Fish (Pimephales promelas)LC50 (96 h)75.2 mg/L
Daphnia magnaEC50 (24 h)>10,000 mg/L
Aquatic PlantsEC50 (72 h)28.21 mg/L

These data indicate that while DEP is acutely toxic to certain aquatic organisms, it exhibits varying levels of toxicity depending on the species and exposure duration.

Case Studies

Several case studies highlight the biological implications of DEP exposure:

  • Reproductive Health Impact: A study involving male rats exposed to DEP revealed alterations in testosterone levels and sperm quality. The findings suggest that DEP may impair reproductive functions through endocrine disruption mechanisms .
  • Developmental Toxicity: Research on pregnant mice exposed to DEP showed an increase in fetal malformations and developmental delays. This study underscores the potential risks associated with prenatal exposure to phthalates .
  • Environmental Persistence: Investigations into the environmental fate of DEP indicate that it can persist in aquatic ecosystems, leading to bioaccumulation in marine organisms. This raises concerns about its long-term ecological impact .

Q & A

Basic: What are the optimized synthetic methodologies for producing high-purity 1,4-benzenedicarboxylic acid, 1,2-ethanediyl ester, and how can reaction conditions be systematically tailored?

Methodological Answer:
The synthesis typically involves polycondensation of terephthalic acid (1,4-benzenedicarboxylic acid) with ethylene glycol (1,2-ethanediol) under controlled conditions. Key parameters include:

  • Catalyst selection : Metal acetates (e.g., antimony trioxide) are commonly used to accelerate esterification.
  • Temperature gradient : Staged heating (150–280°C) prevents premature polymerization and minimizes side reactions like diol dehydration .
  • Vacuum application : Reduced pressure during later stages removes water, driving the reaction toward ester formation.
  • Stoichiometric ratios : Excess ethylene glycol improves conversion but requires post-synthesis purification (e.g., recrystallization or Soxhlet extraction).
    Optimization Strategy : Use fractional factorial design to evaluate interactions between temperature, catalyst concentration, and reaction time. Monitor progress via acid value titration or FTIR for carboxyl group depletion .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.3–4.5 ppm (ethylene glycol protons) and δ 8.1–8.3 ppm (aromatic protons) confirm ester linkage formation .
    • ¹³C NMR : Carbonyl signals at ~165 ppm verify esterification.
  • FTIR : Absorbance at ~1720 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester linkage) .
  • HPLC/MS : Reverse-phase chromatography with C18 columns (acetonitrile/water gradient) identifies oligomeric impurities. Use ESI-MS to detect low-molecular-weight byproducts (e.g., cyclic oligomers) .
    Purity Assessment : Combine differential scanning calorimetry (DSC) with narrow melting-point ranges and thermogravimetric analysis (TGA) to detect volatile contaminants .

Advanced: How can X-ray crystallography with SHELX refine structural ambiguities in derivatives of this ester?

Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for small-molecule refinement:

  • Data Collection : Use high-resolution (<1.0 Å) single-crystal data to resolve torsional angles in ethylene glycol moieties.
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning common in symmetric esters .
  • Disordered Atoms : Refine split positions for flexible ethylene glycol chains using PART/SUMP restraints.
  • Validation : Cross-check R-factor convergence (<5%), ADP consistency, and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Advanced: What computational approaches predict the thermal stability and degradation pathways of polymers derived from this ester?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate thermal decomposition (e.g., LAMMPS) by heating polymer models to 500–600 K. Track bond dissociation in ester linkages and ethylene glycol segments .
  • DFT Calculations :
    • Calculate activation energies for hydrolysis or pyrolysis pathways (e.g., B3LYP/6-31G*). Identify vulnerable sites (e.g., ester carbonyls) using Fukui indices .
  • Kinetic Modeling :
    • Apply Flynn-Wall-Ozawa isoconversional methods to DSC/TGA data to derive activation energy distributions .

Advanced: How can researchers resolve contradictory DSC data on glass transition temperatures (Tg) in copolymers incorporating this ester?

Methodological Answer:
Contradictions often arise from:

  • Sample History : Annealing vs. quenched samples alter crystallinity. Standardize thermal history by pre-heating to 50°C above Tg for 10 min before cooling .
  • Copolymer Composition : Use ¹H NMR to quantify comonomer ratios. Apply Fox equation deviations to correlate Tg with sequence distribution .
  • Measurement Artifacts :
    • Ensure hermetic DSC pans to prevent plasticization by moisture.
    • Compare heating rates (e.g., 10°C/min vs. 20°C/min) to identify rate-dependent relaxations .

Advanced: What strategies enable the integration of this ester into luminescent metal-organic frameworks (MOFs) for sensing applications?

Methodological Answer:

  • Linker Design : Functionalize the ester with Lewis basic sites (e.g., hydroxyl groups) to coordinate metal nodes (e.g., Zn²⁺, Ln³⁺) .
  • Luminescence Tuning :
    • Incorporate lanthanides (e.g., Eu³⁺) for antenna effects; optimize Förster resonance energy transfer (FRET) by matching ester linker emission with metal ion absorption .
  • Porosity Control : Use mixed-linker synthesis (e.g., with 1,3,5-benzenetricarboxylic acid) to create hierarchical pores for analyte diffusion .

Advanced: How do solvent polarity and copolymer architecture influence the hydrolytic degradation kinetics of polyesters based on this compound?

Methodological Answer:

  • Solvent Screening : Conduct accelerated hydrolysis in buffered solutions (pH 1–13) at 37°C. Monitor mass loss and GPC-measured molecular weight reduction. Polar aprotic solvents (e.g., DMF) swell polymers, increasing hydrolysis rates .
  • Architecture Effects :
    • Block vs. Random Copolymers : Use MALDI-TOF to confirm block sequences. Hydrolysis in block copolymers proceeds via interfacial erosion, while random copolymers degrade homogenously .
    • Branching : Introduce glycerol as a branching agent; SEC-MALS analysis reveals accelerated degradation due to reduced crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester
Reactant of Route 2
Reactant of Route 2
1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.